molecular formula C12H16INO3 B8765540 tert-Butyl (4-(hydroxymethyl)-2-iodophenyl)carbamate

tert-Butyl (4-(hydroxymethyl)-2-iodophenyl)carbamate

Cat. No. B8765540
M. Wt: 349.16 g/mol
InChI Key: TYQZQIKQRNRBKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl (4-(hydroxymethyl)-2-iodophenyl)carbamate is a useful research compound. Its molecular formula is C12H16INO3 and its molecular weight is 349.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl (4-(hydroxymethyl)-2-iodophenyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (4-(hydroxymethyl)-2-iodophenyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

tert-Butyl (4-(hydroxymethyl)-2-iodophenyl)carbamate

Molecular Formula

C12H16INO3

Molecular Weight

349.16 g/mol

IUPAC Name

tert-butyl N-[4-(hydroxymethyl)-2-iodophenyl]carbamate

InChI

InChI=1S/C12H16INO3/c1-12(2,3)17-11(16)14-10-5-4-8(7-15)6-9(10)13/h4-6,15H,7H2,1-3H3,(H,14,16)

InChI Key

TYQZQIKQRNRBKO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)CO)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of Example 511B (363 mg, 1.0 mmol) in THF (2 mL) at 0° C. was slowly treated with a 1.0M solution of borane in THF (2.0 mL, 2.0 mmol), allowed to reach room temperature, slowly quenched with a saturated solution of ammonium chloride and extracted with ethyl acetate. The combined organic extracts were dried (MgSO4), filtered, and concentrated under vacuum. The residue was purified by column chromatography on silica gel to provide 275 mg (79%) of the desired product. MS (ESI) m/e 350 (M+H)+; 1H NMR (300 MHz, DMSO-d6) 8.44 (s, 1H), 7.77 (d, J=0.7 Hz, 1H), 7.25-7.32 (m, 2H), 5.25 (t, J=5.8 Hz, 1H), 4.44 (d, J=5.4 Hz, 2H), 1.45 (s, 9H).
Quantity
363 mg
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
79%

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